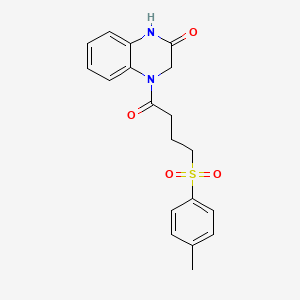

4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Structural Analysis

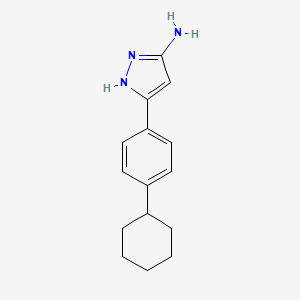

4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound involved in various synthetic and structural analyses in scientific research. Its derivatives and related compounds have been the subject of extensive studies due to their potential biological and pharmacological significance.

Regioselective Synthesis :

- The compound is involved in the switchable and highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. These compounds have a wide range of physical and pharmaceutical applications and can be prepared by cyclocondensation of o-phenylenediamines and aroylpyruvates. The study developed methodologies enabling the switching of 3,4-dihydroquinoxalin-2(1H)-one regioselectivity in a predictable manner, proposing a mechanism for the regioselectivity and offering a guide for choosing optimal reaction conditions (Dobiáš et al., 2017).

Anticancer Properties :

- Related quinoxalin-2(1H)-one derivatives have shown promising anticancer properties. They inhibited tumor growth, disrupted tumor vasculature, and induced apoptosis in tumor cells without apparent toxicity, representing a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Aggregation-Induced Emission (AIE) Activity :

- Derivatives of quinoxalin-2(1H)-one have been synthesized to exhibit enhanced AIE activity compared to their parent compounds. This study provides insight into the AIE mechanism, which differs considerably between the parent compound and its derivatives, contributing to the understanding of excited state intramolecular proton transfer (ESIPT) processes (Wu et al., 2015).

Antiradical Properties :

- Synthesized derivatives of quinoxalin-2(1H)-one have been evaluated for their antiradical activity. The study found that certain derivatives exhibit high antiradical activity, contributing to the understanding of the compound's potential as an antioxidant (Mieriņa et al., 2014).

Antitubercular Potency :

- A series of quinoxalin-2(1H)-one derivatives have been evaluated for their antitubercular potency, showing significant inhibitory effects on Mycobacterium tuberculosis. This research highlights the compound's potential in antitubercular therapy (Das et al., 2010).

Antioxidant Activities :

- Biologically interesting derivatives of quinoxalin-2(1H)-one have been synthesized and evaluated for their antioxidant properties, indicating their potential in combating oxidative stress (Pandit et al., 2015).

properties

IUPAC Name |

4-[4-(4-methylphenyl)sulfonylbutanoyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-14-8-10-15(11-9-14)26(24,25)12-4-7-19(23)21-13-18(22)20-16-5-2-3-6-17(16)21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKMFIDNTFMNJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

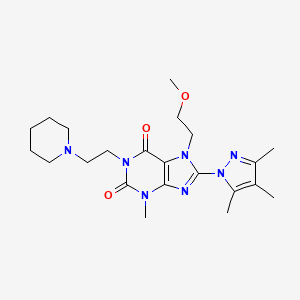

![N-(4-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2627307.png)

![4-chloro-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B2627308.png)

![(5S,6S)-1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2627309.png)

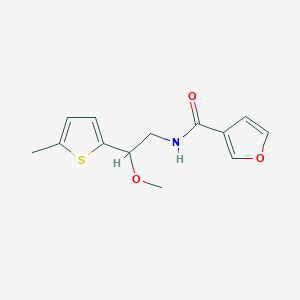

![2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B2627311.png)

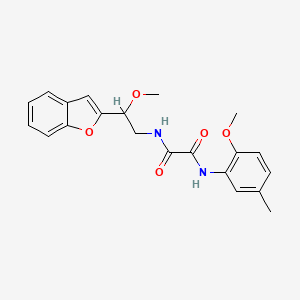

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2627314.png)

![2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2627321.png)

![3-benzyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] pentanoate](/img/structure/B2627326.png)